2-Methoxy-3-(4-nitrophenyl)propanoic acid
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Overview
Description
2-Methoxy-3-(4-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a methoxy group, a nitrophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-(4-nitrophenyl)propanoic acid typically involves the reaction of 4-nitrobenzaldehyde with methoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of 2-carboxy-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 2-methoxy-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-(4-nitrophenyl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, including the inhibition of enzyme activity or the activation of signaling cascades. The nitrophenyl group plays a crucial role in binding to the active site of target proteins, while the methoxy and propanoic acid groups contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
- 2-Methoxy-3-(4-aminophenyl)propanoic acid
- 2-Methoxy-3-(4-chlorophenyl)propanoic acid
- 2-Methoxy-3-(4-methylphenyl)propanoic acid
Comparison: Compared to its analogs, 2-Methoxy-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Biological Activity
2-Methoxy-3-(4-nitrophenyl)propanoic acid is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The chemical formula for this compound is C10H11NO4. The compound features a methoxy group and a nitrophenyl group, contributing to its unique reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The nitro group can undergo reduction to form an amino group, which can then interact with proteins and enzymes, potentially influencing various biochemical pathways. Additionally, the ester moiety can be hydrolyzed to release the active acid form, further enhancing its biological effects .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. The compound has demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress. In comparative assays, it showed effectiveness similar to established antioxidants like ascorbic acid .
Anticancer Potential
Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in MTT assays, it was found to inhibit the proliferation of human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. The compound's mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression .
Case Studies
- Cell Line Studies : In vitro studies using PC12 cells (derived from rat adrenal medulla) demonstrated that treatment with this compound led to upregulation of brain-derived neurotrophic factor (BDNF), suggesting neuroprotective properties .
- Comparative Analysis : A study comparing various derivatives highlighted that this compound had superior antioxidant activity compared to other related compounds, reinforcing its potential as a therapeutic agent .
Table 1: Biological Activity Comparison
Compound | Antioxidant Activity (DPPH Scavenging) | Cytotoxicity (IC50 in µM) |
---|---|---|
This compound | Comparable to Ascorbic Acid | U-87: 15 µM MDA-MB-231: 20 µM |
Ascorbic Acid | Reference | - |
Other Related Compounds | Varied | Higher IC50 values |
Properties
IUPAC Name |
2-methoxy-3-(4-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-9(10(12)13)6-7-2-4-8(5-3-7)11(14)15/h2-5,9H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDIDQZBLHCQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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